2-(1H-1,2,3-triazol-4-yl)ethan-1-ol

Description

BenchChem offers high-quality 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

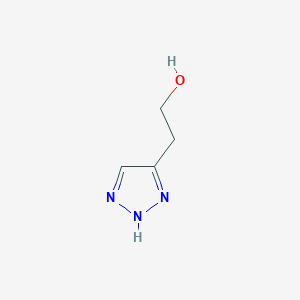

Structure

3D Structure

Properties

IUPAC Name |

2-(2H-triazol-4-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c8-2-1-4-3-5-7-6-4/h3,8H,1-2H2,(H,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJEVQOSZWIDFQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=C1CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1012040-40-2 | |

| Record name | 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(1H-1,2,3-triazol-4-yl)ethan-1-ol chemical properties and structure

Chemical Identity & Core Properties Guide

Executive Summary

2-(1H-1,2,3-triazol-4-yl)ethan-1-ol (Formula:

As a 4-substituted-1,2,3-triazole featuring a primary alcohol tail, it serves two critical roles:

-

Pharmacophore: It acts as a non-classical bioisostere for trans-amide bonds, offering improved metabolic stability against proteases while maintaining hydrogen bond donor/acceptor fidelity.

-

Synthetic Handle: The primary alcohol allows for rapid conjugation to E3 ligase ligands or warheads, while the N-unsubstituted triazole ring remains available for further functionalization or interaction with metal centers.

This guide details the physicochemical profile, validated synthetic protocols, and medicinal chemistry applications of this specific scaffold.[4]

Structural & Physicochemical Analysis[4][5][6]

Chemical Identity

| Property | Data |

| IUPAC Name | 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol |

| Common Name | 4-(2-Hydroxyethyl)-1H-1,2,3-triazole |

| Molecular Formula | |

| Molecular Weight | 113.12 g/mol |

| CAS Number | 10515-68-1 |

| Appearance | Viscous colorless to pale yellow oil (often solidifies upon prolonged cooling) |

Tautomerism & Polarity

Unlike 1,4-disubstituted triazoles (which are "locked"), this N-unsubstituted analog exists in a dynamic equilibrium between the 1H, 2H, and 3H tautomers. In solution, the equilibrium is solvent-dependent, significantly influencing its dipole moment and binding affinity.

-

Aromaticity: The ring retains

-electron aromaticity (Hückel rule), conferring high thermal stability. -

Dipole Moment: High (~5.0 D for 1H-form), facilitating strong dipole-dipole interactions in protein binding pockets.

-

Acidity (pKa): The triazole NH has a pKa of ~9.3–9.5, making it neutral at physiological pH (7.4) but deprotonatable under basic synthetic conditions.

Figure 1: Tautomeric equilibrium of the N-unsubstituted triazole ring. The 2H-tautomer is favored in the gas phase, while the 1H-tautomer is stabilized in aqueous/polar environments.

Synthetic Methodologies

Route Selection Strategy

The synthesis of N-unsubstituted 1,2,3-triazoles presents a challenge: direct thermal cycloaddition of hydrazoic acid (

Validated Protocol: TMS-Azide Route

Reaction: 3-Butyn-1-ol +

Reagents & Equipment[3][4][5][6][7]

-

Substrate: 3-Butyn-1-ol (1.0 equiv)

-

Azide Source:

(1.2 equiv) — Handle in fume hood! -

Catalyst: Copper(I) Iodide (CuI) (5-10 mol%)

-

Solvent: Methanol (MeOH) and Dimethylformamide (DMF) (9:1 ratio)

-

Safety: Blast shield required. Avoid acidic conditions to prevent

formation.

Step-by-Step Workflow

-

Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

-

Solvation: Dissolve 3-butyn-1-ol in MeOH/DMF (9:1).

-

Catalyst Addition: Add CuI (5 mol%) in one portion. The solution may turn slightly yellow.

-

Azide Addition: Dropwise add

(1.2 equiv) at room temperature. -

Reaction: Stir at 50°C for 12–16 hours. The TMS group is cleaved in situ by methanol, yielding the NH-triazole directly.

-

Workup (Critical):

-

Concentrate under reduced pressure to remove MeOH.

-

Dilute residue with EtOAc.[3]

-

Copper Removal: Wash organic layer with aqueous

(10%) or EDTA solution to chelate copper (blue aqueous layer indicates successful removal).

-

-

Purification: Flash column chromatography (DCM:MeOH 95:5).

Figure 2: Synthetic workflow for the preparation of the target alcohol using the TMS-N3/CuI method.

Medicinal Chemistry Applications

Amide Bioisosterism

The 1,2,3-triazole ring is a proven bioisostere for the trans-amide bond.[8]

-

Geometry: The distance between substituents R1 and R4 (approx 5.0 Å) mimics the distance in a trans-peptide bond (approx 3.9 Å), maintaining spatial orientation.

-

H-Bonding: The C5-H acts as a weak H-bond donor (similar to amide NH), and N2/N3 act as H-bond acceptors (similar to amide Carbonyl).

-

Stability: Unlike amides, the triazole is fully resistant to hydrolysis by peptidases and proteases, increasing the in vivo half-life of the drug candidate.

PROTAC Linker Design

In PROTACs (Proteolysis Targeting Chimeras), the linker's physicochemical properties determine cell permeability and ternary complex stability.

-

Role of 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol:

-

The Alcohol end is etherified to the E3 ligase ligand (e.g., VHL or Cereblon ligand).

-

The Triazole acts as a rigidifying element to reduce the entropic penalty of binding.

-

The N-H site allows for "Click" conjugation to the Target Protein ligand (via alkylation) or remains free to improve solubility.

-

Analytical Characterization (Self-Validation)

To verify the synthesis of 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol , compare experimental data against these standard values:

-

1H NMR (DMSO-d6, 400 MHz):

- 14.5-15.0 ppm (br s, 1H, NH - often invisible due to exchange)

- 7.60 ppm (s, 1H, Triazole-H5 ) – Diagnostic Peak

- 4.70 ppm (t, 1H, OH )

-

3.65 ppm (q, 2H,

-

2.80 ppm (t, 2H,

-

13C NMR (DMSO-d6):

- ~145 ppm (C4, quaternary)

- ~130 ppm (C5, CH)

-

~60 ppm (Alcohol

-

~29 ppm (Linker

References

-

Himo, F., et al. (2005).[6] "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and the Origin of the 1,4-Regioselectivity." Journal of the American Chemical Society. Link

- Jin, L., et al. (2008). "Synthesis of N-unsubstituted 1,2,3-triazoles from azidotrimethylsilane and alkynes." European Journal of Organic Chemistry.

- Bonnet, D., et al. (2009). "Solid-Phase Synthesis of 1,4-Disubstituted 1,2,3-Triazoles." Journal of Organic Chemistry.

-

Bioisosterism Review: "The 1,2,3-triazole ring as a bioisostere in medicinal chemistry." Drug Discovery Today. Link

-

Safety Data: "Sodium Azide and Organic Azides Safety Guidelines." UC Berkeley EH&S. Link

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Oleanane-Type Triterpene Conjugates with 1H-1,2,3-Triazole Possessing of Fungicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. jenabioscience.com [jenabioscience.com]

- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

2-(1H-1,2,3-triazol-4-yl)ethan-1-ol spectral data interpretation (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Interpretation of 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol

Authored by a Senior Application Scientist

Abstract

The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry and materials science, valued for its unique electronic properties, metabolic stability, and capacity for hydrogen bonding. The functionalized derivative, 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol, incorporates both the heterocyclic core and a primary alcohol, making it a versatile building block for more complex molecular architectures. Accurate structural confirmation and purity assessment of this compound are paramount, necessitating a multi-technique analytical approach. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data for this molecule. It is designed for researchers and drug development professionals, offering not only reference data but also the underlying principles and experimental logic required for confident spectral interpretation.

The Analytical Imperative: A Multi-Faceted Approach

No single analytical technique provides a complete structural picture. A synergistic approach, leveraging the strengths of NMR, IR, and MS, is essential for unambiguous characterization. This workflow ensures that every component of the molecule—from the carbon-hydrogen framework and functional groups to the overall molecular weight and fragmentation behavior—is thoroughly validated.

Figure 1: A conceptual workflow for the comprehensive spectroscopic analysis of a target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the entire molecular structure. For 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol, we anticipate distinct signals corresponding to the triazole ring, the ethyl linker, and the alcohol group.

The choice of a deuterated solvent is critical. While CDCl₃ is common, a protic solvent like DMSO-d₆ is often superior for this molecule. It ensures that the exchangeable protons of the N-H and O-H groups are observable, which might otherwise be broadened or absent.

¹H NMR Spectroscopy: Proton Environments

The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons through spin-spin coupling.

Figure 2: Molecular structure with protons labeled for ¹H NMR assignment.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Label | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

|---|---|---|---|---|---|

| Hₐ | Triazole N-H | 12.0 - 15.0 | Broad Singlet (br s) | - | Position is highly dependent on concentration and temperature. Disappears upon D₂O exchange. |

| Hₑ | Triazole C₅-H | 7.5 - 8.5 | Singlet (s) | - | Located in the deshielded aromatic region due to the ring's electronics. |

| Hₒ | Alcohol O-H | 4.5 - 5.5 | Triplet (t) or Broad Singlet | ~5 | Coupling may be observed in dry DMSO. Disappears upon D₂O exchange. |

| Hc | -CH₂- (adjacent to OH) | 3.6 - 3.8 | Triplet (t) | ~7 | Deshielded by the adjacent electronegative oxygen atom. |

| Hₙ | -CH₂- (adjacent to Triazole) | 2.8 - 3.0 | Triplet (t) | ~7 | Deshielded by the triazole ring system. |

-

Expertise in Action: The significant downfield shift of the triazole C-H proton (Hₑ) is characteristic of azole rings, where the electron-withdrawing nature of the nitrogen atoms reduces electron density around the carbon-bound proton[1]. The N-H proton's broadness and extreme downfield shift are due to hydrogen bonding and its acidic nature.

¹³C NMR Spectroscopy: The Carbon Framework

The ¹³C NMR spectrum reveals the number of unique carbon environments.

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Assignment | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Triazole C₄ (substituted) | 140 - 150 | The carbon atom bearing the ethanol substituent. Its exact shift is influenced by the substitution pattern. |

| Triazole C₅ (CH) | 120 - 130 | The carbon atom bonded to the Hₑ proton. Generally appears upfield relative to the substituted carbon. |

| -CH₂- (adjacent to OH) | 55 - 65 | Significantly deshielded by the direct attachment to oxygen. |

| -CH₂- (adjacent to Triazole) | 25 - 35 | Located in the typical aliphatic region, with slight deshielding from the triazole ring. |

-

Causality: The chemical shifts for the triazole ring carbons are found in the range of δ 140-170 ppm, a region typical for aromatic and heteroaromatic systems[1]. The significant difference in shielding between the two methylene carbons is a direct consequence of the powerful deshielding effect of the adjacent oxygen atom compared to the triazole ring.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a high-purity solvent is crucial for avoiding extraneous signals.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak (for DMSO-d₆, δ ≈ 2.50 ppm for ¹H and δ ≈ 39.5 ppm for ¹³C)[2].

-

Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR: Acquire at least 16 scans with a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire several hundred to a few thousand scans, depending on the sample concentration, using proton decoupling to simplify the spectrum to singlets. A relaxation delay of 2-5 seconds is recommended.

-

-

Confirmatory Experiment (D₂O Exchange): After acquiring the initial ¹H NMR spectrum, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The signals corresponding to the N-H (Hₐ) and O-H (Hₒ) protons will disappear, confirming their assignment[1].

FT-IR Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the vibrations of its chemical bonds.

Table 3: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Characteristics |

|---|---|---|---|

| 3500 - 3200 | O-H stretch (alcohol) | Strong | Very broad peak, indicative of hydrogen bonding.[3][4] |

| 3200 - 3100 | N-H stretch (triazole) | Medium | May be observed as a shoulder on the broader O-H band. |

| ~3050 | =C-H stretch (triazole) | Medium-Weak | Aromatic-like C-H stretch, typically appearing just above 3000 cm⁻¹.[5] |

| 2950 - 2850 | C-H stretch (aliphatic) | Medium-Strong | Characteristic of the sp³ hybridized carbons in the ethyl chain.[6] |

| 1600 - 1450 | C=N, C=C stretch (triazole ring) | Medium-Weak | Multiple bands are expected from the ring stretching modes.[7] |

| 1300 - 1000 | C-O stretch (primary alcohol) | Strong | A prominent peak confirming the alcohol functional group.[8] |

-

Trustworthiness of the Protocol: The presence of a very strong, broad absorption in the 3500-3200 cm⁻¹ region is a highly reliable indicator of an alcohol's O-H group involved in hydrogen bonding[3]. Concurrently, the appearance of a strong C-O stretch near 1050 cm⁻¹ provides a self-validating system; one would not be expected without the other for a primary alcohol.

Experimental Protocol: FT-IR Data Acquisition

-

Sample Preparation (Solid): Prepare a potassium bromide (KBr) pellet. Mix a small amount of the solid sample (~1-2 mg) with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

-

Sample Preparation (Liquid/Oil or Solution): Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and deposit a thin film onto a salt plate (NaCl or KBr). Allow the solvent to evaporate completely.

-

Background Scan: Run a background spectrum of the empty sample compartment (or the pure KBr pellet) to subtract atmospheric (CO₂, H₂O) and accessory absorptions.

-

Sample Scan: Place the sample in the spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol (Molecular Formula: C₄H₇N₃O), the exact mass is 113.0589 g/mol .

Predicted Mass Spectrum and Fragmentation Pathways

Under Electron Ionization (EI), the molecule will be ionized to a molecular ion (M⁺•), which then undergoes fragmentation.

Figure 3: Plausible mass spectrometry fragmentation pathways for 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol under EI conditions.

-

Molecular Ion (M⁺•) at m/z 113: The presence of this peak confirms the molecular weight of the compound.

-

Loss of Water ([M-H₂O]⁺• at m/z 95): A common fragmentation for alcohols.

-

Loss of a Hydroxymethyl Radical ([M-•CH₂OH]⁺ at m/z 82): Results from cleavage of the bond between the two methylene groups. This is often a favorable cleavage (alpha-cleavage).

-

Ring Fragmentation: The triazole ring itself can fragment. A characteristic loss for many nitrogen heterocycles is the elimination of a stable N₂ molecule, which would lead to a fragment at m/z 85[9]. Another common fragmentation pathway for triazoles involves the loss of hydrogen cyanide (HCN)[9][10].

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique suitable for confirming the molecular weight via protonation ([M+H]⁺ at m/z 114). Electron Ionization (EI) is a higher-energy method that is more effective for inducing the fragmentation needed for structural analysis.

-

Sample Introduction: For EI, the sample is typically introduced via a direct insertion probe or Gas Chromatography (GC) inlet. For ESI, the sample is dissolved in a suitable solvent (e.g., methanol/water) and infused directly or introduced via Liquid Chromatography (LC).

-

Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).

-

Data Interpretation: The resulting mass spectrum is plotted as relative intensity versus m/z. The highest mass peak often corresponds to the molecular ion (in EI) or a protonated/adduct ion (in ESI).

Conclusion

The structural elucidation of 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol is achieved through the logical synthesis of data from NMR, FT-IR, and Mass Spectrometry. ¹H and ¹³C NMR define the atomic connectivity, FT-IR confirms the presence of key functional groups (O-H, N-H, C-O), and MS validates the molecular weight and provides substructural information through fragmentation analysis. This comprehensive guide serves as a robust framework for the characterization of this and related heterocyclic compounds, underpinning the scientific rigor required in modern chemical research and development.

References

-

ResearchGate. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Available at: [Link]

-

Taylor & Francis Online. (2006). Mass Spectra of Some 1,2,4-Triazoles. Spectroscopy Letters, 24(3). Available at: [Link]

-

R Discovery. (1973). Mass spectra of 1,2,4‐triazoles—II: Alkyl 1,2,4‐triazoles. Available at: [Link]

-

ResearchGate. Mass Fragmentation pattern of Compound 4(b)(c)(d). Available at: [Link]

-

Royal Society of Chemistry. (2025). Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. Available at: [Link]

-

ResearchGate. The 1 H NMR chemical shifts (in CDCl 3 ) for triazoles 1b– 5b and triazolide ILs 1c–5c. Available at: [Link]

-

PubMed. (2024). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. Journal of Physical Chemistry A. Available at: [Link]

-

OpenOChem Learn. Characteristic IR Absorptions. Available at: [Link]

-

MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules, 28(10), 4210. Available at: [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry. Available at: [Link]

-

PMC. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and .... Molecules, 27(24), 8936. Available at: [Link]

-

MDPI. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl).... Available at: [Link]

-

National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Available at: [Link]

-

Michigan State University. Table of Characteristic IR Absorptions. Available at: [Link]

-

University of Science and Technology of China. Regioselective Synthesis of 1, 2, 3-Triazole Derivatives via 1, 3-Dipolar Cycloaddition Reactions in Water. Available at: [Link]

-

University of California, Los Angeles. IR Absorption Table. WebSpectra. Available at: [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups (PDF). Department of Chemistry and Biochemistry. Available at: [Link]

-

ResearchGate. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl).... Available at: [Link]

-

Mestrelab Research. (2022). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Available at: [Link]

-

Royal Society of Chemistry. 1H and 13C NMR Data for triazole 1. Supplementary Information. Available at: [Link]

-

Scientific & Academic Publishing. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46. Available at: [Link]

-

AIP Publishing. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390(1). Available at: [Link]

-

PubChem. 1H-1,2,4-Triazole-1-ethanol. National Center for Biotechnology Information. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis and biological activity of 7-(2-(1H-1,2,4-triazol-1-yl)ethoxy)-4- (styryl/4-substituted...). Available at: [Link]

-

ScienceDirect. 1h-1,2,3-triazole)-bis(1h-pyrazol-5-ols) and.... Available at: [Link]

-

Cardiff University ORCA. Synthesis and characterization of new heterocycles containing the 1,2,3-triazole ring system. Available at: [Link]

-

NIST WebBook. 1H-1,2,4-Triazole-1-ethanol, α-butyl-α-(2,4-dichlorophenyl)-, (.+/-.)-. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rsc.org [rsc.org]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. eng.uc.edu [eng.uc.edu]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]

- 7. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 8. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04861J [pubs.rsc.org]

Technical Guide: Biological Activity & Therapeutic Potential of 1,2,3-Triazole Alcohol Derivatives

Executive Summary

The 1,2,3-triazole moiety has emerged as a premier pharmacophore in modern medicinal chemistry, primarily due to its stability, metabolic resistance, and capacity to mimic amide bonds (bioisosterism). When conjugated with alcohol functionalities (hydroxyl groups), these derivatives exhibit enhanced solubility and unique binding capabilities. The hydroxyl group acts as a critical "anchor," facilitating hydrogen bonding with amino acid residues (e.g., Tyrosine, Serine) or coordinating with metal centers (e.g., Heme iron in CYP450 enzymes) within target active sites.

This guide provides a technical deep-dive into the Structure-Activity Relationship (SAR), synthetic pathways via Click Chemistry (CuAAC), and the dual therapeutic profiles (Antifungal and Anticancer) of 1,2,3-triazole alcohol derivatives.

Structural Rationale & SAR Analysis

The Pharmacophore Triad

The potency of 1,2,3-triazole alcohol derivatives relies on a synergistic triad:

-

The Triazole Ring: Acts as a rigid linker and dipole, engaging in

- -

The Hydroxyl Group (Alcohol): Provides a Hydrogen Bond Donor (HBD) and Acceptor (HBA) motif. In antifungal azoles, this -OH group is often essential for water-mediated bridging or direct interaction with the target enzyme's channel.

-

The Variable Substituents (R1/R2): Tailor lipophilicity (LogP) and steric fit.

Visualization: SAR Logic

Caption: SAR interaction map showing the cooperative binding roles of the triazole scaffold and the alcohol moiety within a biological target.

Synthetic Pathway: The "Click" Approach

The synthesis of these derivatives predominantly utilizes the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This pathway is preferred for its regioselectivity (yielding exclusively 1,4-disubstituted triazoles) and tolerance of functional groups, including free alcohols.

Reaction Mechanism

The reaction involves the formation of a copper(I) acetylide species, which undergoes a stepwise annealing sequence with the organic azide.

Experimental Protocol: General Synthesis of 1,2,3-Triazole Alcohols

Objective: Synthesize a 1-(2-hydroxyethyl)-4-substituted-1,2,3-triazole.

Reagents:

-

Terminal Alkyne (containing alcohol or alcohol precursor) (1.0 equiv)

-

Organic Azide (1.0 equiv)[1]

-

Copper(II) Sulfate Pentahydrate (CuSO

[2]·5H -

Sodium Ascorbate (10-20 mol%)

-

Solvent: tert-Butanol/Water (1:1 v/v)[2]

Step-by-Step Procedure:

-

Preparation: Dissolve the terminal alkyne and organic azide in a 1:1 mixture of t-BuOH and water in a round-bottom flask.

-

Catalyst Activation: Prepare a fresh aqueous solution of sodium ascorbate.[2] Add CuSO

·5H -

Reaction: Stir the mixture vigorously at Room Temperature (RT) for 6–12 hours. Monitor progress via TLC (Mobile phase: Ethyl Acetate/Hexane).

-

Work-up: Upon completion, dilute the mixture with water (20 mL) and cool in an ice bath to induce precipitation.

-

Purification: Filter the precipitate. If the product is liquid or soluble, extract with Ethyl Acetate (

mL), dry over anhydrous Na

Self-Validating Check: The disappearance of the azide peak (~2100 cm

Therapeutic Profiles

Antifungal Activity (CYP51 Inhibition)

Triazole alcohol derivatives are structural analogs of Fluconazole and Voriconazole.

-

Mechanism: They inhibit Lanosterol 14

-demethylase (CYP51) , a cytochrome P450 enzyme essential for ergosterol biosynthesis in fungal cell membranes. -

Role of Alcohol: The hydroxyl group mimics the metabolic intermediate or coordinates with the water network in the access channel, stabilizing the inhibitor-enzyme complex.

-

Data Summary (Representative Potency):

| Compound Class | Target Organism | MIC Range ( | Reference |

| Fluconazole (Std) | C. albicans | 0.5 - 64 | [1] |

| 2-(1-aryl-triazol-4-yl)propan-2-ol | C. albicans | 16 - 64 | [2] |

| Triazole-Thymol Hybrids | A. niger | 6.25 - 12.5 | [3] |

Anticancer Activity

Hybrids of 1,2,3-triazoles with natural alcohols (e.g., thymol, coumarin) show significant cytotoxicity.

-

Mechanisms:

-

Tubulin Polymerization Inhibition: Disruption of microtubule dynamics leading to G2/M phase arrest.

-

Apoptosis Induction: Upregulation of Caspase-3 and Bax; downregulation of Bcl-2.

-

-

Key Insight: The triazole ring acts as a linker that positions the alcohol-bearing pharmacophore into the colchicine-binding site of tubulin.

Visualization: Antifungal Mechanism

Caption: Pathway illustrating the inhibition of ergosterol biosynthesis by triazole derivatives, leading to membrane failure.

Bioassay Protocol: MTT Cytotoxicity Assay

Objective: Determine the IC

-

Seeding: Plate cells (

cells/well) in 96-well plates containing DMEM media. Incubate for 24h at 37°C/5% CO -

Treatment: Add test compounds dissolved in DMSO (final concentration < 0.1%) at serial dilutions (e.g., 0.1, 1, 10, 50, 100

M). Include Doxorubicin as a positive control. -

Incubation: Incubate for 48 hours.

-

MTT Addition: Add 20

L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours (formazan crystals form). -

Solubilization: Remove media carefully. Add 100

L DMSO to dissolve purple formazan crystals. -

Measurement: Read absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate % Cell Viability =

. Plot dose-response curves to determine IC

Future Outlook

The field is moving toward Multi-Target Directed Ligands (MTDLs) .

-

Hybridization: Combining triazole alcohols with quinolines or chalcones to overcome drug resistance (e.g., in MDR fungal strains).

-

Metal Complexes: Utilizing the N2/N3 of the triazole and the -OH group to chelate metals (Ru, Au) for targeted chemotherapeutics.

References

-

Maddila, S. et al. (2013). Synthesis and biological evaluation of novel 1,2,3-triazole hybrids as potential antifungal agents. Bioorganic & Medicinal Chemistry Letters.

-

Rezankova, P. et al. (2025).[3] Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains.[4][5] Molecules.

-

Nantimba, A. et al. (2025).[3] Biological Activities and In Silico Physico-Chemical Properties of 1,2,3-Triazoles Derived from Natural Bioactive Alcohols. ResearchGate.[3][5]

-

Zhou, C.H. & Wang, Y. (2012). Recent researches of triazole compounds as medicinal drugs.[3][5][6][7][8][9] Current Medicinal Chemistry.

-

Sharpless, K.B. et al. (2002). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie.

Sources

- 1. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arkat-usa.org [arkat-usa.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpsr.com [ijpsr.com]

- 9. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review | MDPI [mdpi.com]

An In-depth Technical Guide to the Solubility and Stability of 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol for Researchers and Drug Development Professionals

Introduction: The Rising Prominence of a Versatile Triazole Building Block

In the landscape of modern medicinal chemistry, the 1,2,3-triazole moiety has emerged as a "privileged" scaffold, valued for its unique physicochemical properties and its role as a bioisostere for amide bonds.[1] Among the myriad of triazole derivatives, 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol represents a key building block, incorporating a hydrophilic ethanol side chain that can significantly influence its solubility and interaction with biological targets. This guide provides a comprehensive technical overview of the solubility and stability of 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol, offering field-proven insights and detailed experimental protocols to support its application in research and drug development.

The 1,2,3-triazole ring is a five-membered heterocycle containing three nitrogen atoms. This structure is aromatic and generally stable, resistant to hydrolysis, oxidation, and reduction under many conditions.[2] The presence of the ethanol group in 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol is anticipated to enhance its aqueous solubility compared to more lipophilic triazole analogues, a critical attribute for many pharmaceutical applications.

This document will delve into the practical aspects of handling this compound, from predicting and determining its solubility to establishing its stability profile under various stress conditions. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data crucial for regulatory submissions and successful drug development pipelines.

Part 1: Solubility Profile of 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol

A thorough understanding of a compound's solubility is paramount in drug development, influencing everything from formulation design to bioavailability. Due to the polar nature of the triazole ring and the hydroxyl group, 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol is expected to exhibit good solubility in polar solvents.[1]

Predicted Solubility

In the absence of extensive empirical data for this specific molecule, computational models provide a valuable starting point for estimating solubility. Tools such as ALOGPS can predict aqueous solubility (logS) based on the compound's structure. These predictions, while not a substitute for experimental data, are instrumental in early-stage development for solvent selection and initial formulation strategies.[3][4]

Table 1: Predicted Physicochemical Properties and Solubility of 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol

| Property | Predicted Value | Method/Source |

| Molecular Weight | 113.12 g/mol | - |

| logP | -0.8 to -1.2 | Computational Models |

| Aqueous Solubility (logS) | -0.5 to 0.5 | ALOGPS[3][4] |

| Estimated Water Solubility | ~100 - 1000 mg/mL | Based on logS |

Note: These are predicted values and should be confirmed experimentally.

Experimental Determination of Solubility

To obtain definitive solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the equilibrium solubility of 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol in various solvents.

Protocol 1: Equilibrium Solubility Determination

Objective: To determine the saturation solubility of 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol in selected solvents at a controlled temperature.

Materials:

-

2-(1H-1,2,3-triazol-4-yl)ethan-1-ol (solid)

-

Solvents: Deionized water, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO)

-

Vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Syringe filters (0.45 µm)

Methodology:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol to a known volume of each solvent in separate vials. Ensure there is undissolved solid remaining.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.45 µm syringe filter. Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Causality Behind Experimental Choices:

-

Equilibration Time: A 24-48 hour period is chosen to ensure that the dissolution process has reached a true thermodynamic equilibrium.

-

Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for reproducible results.

-

Centrifugation and Filtration: These steps are critical to remove all undissolved solids, which would otherwise lead to an overestimation of solubility.

-

HPLC-UV Analysis: This technique provides a sensitive and specific method for quantifying the concentration of the dissolved compound.

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for the experimental determination of equilibrium solubility.

Part 2: Stability Profile of 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol

Assessing the stability of a drug candidate is a critical component of its development, providing insights into its degradation pathways and informing storage conditions and shelf-life.[5] Forced degradation studies, where the compound is subjected to stress conditions more severe than accelerated stability testing, are essential for developing stability-indicating analytical methods.[6]

Forced Degradation Studies

The following protocols are designed to assess the stability of 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol under hydrolytic, oxidative, photolytic, and thermal stress conditions, in accordance with ICH guidelines.[6]

Protocol 2: Forced Degradation Study

Objective: To investigate the degradation pathways of 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol under various stress conditions.

Materials:

-

2-(1H-1,2,3-triazol-4-yl)ethan-1-ol

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

HPLC-grade water, Methanol, Acetonitrile

-

pH meter

-

Photostability chamber

-

Oven

-

HPLC-DAD/MS system

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at a specified temperature (e.g., 60°C) for a defined period (e.g., up to 24 hours).

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a defined period. Triazoles can be more susceptible to basic hydrolysis.[7]

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Photolytic Degradation: Expose the stock solution in a photostability chamber to a light exposure of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8][9] A dark control should be run in parallel.

-

Thermal Degradation (Solid State): Expose the solid compound to dry heat in an oven at a high temperature (e.g., 80°C) for a specified duration.

-

-

Sample Analysis: At various time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples. Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method.

-

Data Analysis:

-

Determine the percentage degradation of the parent compound.

-

Identify and characterize any major degradation products using HPLC-DAD for spectral information and LC-MS for mass identification.

-

Causality Behind Experimental Choices:

-

Choice of Stressors: The selected conditions (acid, base, oxidation, light, heat) represent the most common degradation pathways for pharmaceutical compounds.

-

Concentration of Reagents: The concentrations of acid, base, and oxidizing agent are chosen to induce a target degradation of 5-20%, which is sufficient to identify degradation products without completely destroying the parent compound.[6]

-

Stability-Indicating Method: The use of an HPLC method capable of separating the parent compound from its degradation products is crucial for accurate stability assessment.

Diagram 2: Forced Degradation Study Workflow

Sources

- 1. irjweb.com [irjweb.com]

- 2. longdom.org [longdom.org]

- 3. Creation and interpretation of machine learning models for aqueous solubility prediction [explorationpub.com]

- 4. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 5. researchgate.net [researchgate.net]

- 6. resolvemass.ca [resolvemass.ca]

- 7. View of Stability indicating RP-HPLC-UV method development and validation for estimation of Efinaconazole in bulk drug and pharmaceutical formulation [gjpb.de]

- 8. fda.gov [fda.gov]

- 9. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]

Physicochemical Characteristics and Synthesis of 2-(1H-1,2,3-Triazol-4-yl)ethan-1-ol: A Technical Guide

Executive Summary

In modern medicinal chemistry and chemical biology, the 1,2,3-triazole ring has transcended its origins as a simple "click chemistry" linkage to become a privileged pharmacophore and structural bioisostere. 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol (also referred to as 4-(2-hydroxyethyl)-1H-1,2,3-triazole) is a highly versatile, bifunctional building block. It combines the metabolic stability and hydrogen-bonding capacity of an N-unsubstituted (NH) 1,2,3-triazole core with a primary alcohol handle, making it an ideal precursor for fragment-based drug discovery (FBDD), PROTAC linker synthesis, and bioconjugation.

This guide provides a comprehensive analysis of its physicochemical properties, structural dynamics, and field-proven synthetic methodologies, prioritizing safety, causality, and scalability.

Physicochemical Profiling and Structural Dynamics

Understanding the physicochemical parameters of 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol is critical for predicting its behavior in biological systems and optimizing its formulation. The molecule is highly polar, water-soluble, and capable of participating in extensive hydrogen-bonding networks.

Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics of the molecule, essential for Lipinski-compliant drug design.

| Property | Value / Description |

| IUPAC Name | 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol |

| Common Synonyms | 4-(2-hydroxyethyl)-1H-1,2,3-triazole; 1H-1,2,3-triazole-4-ethanol |

| Molecular Formula | C₄H₇N₃O |

| Molecular Weight | 113.12 g/mol |

| Topological Polar Surface Area (TPSA) | 61.5 Ų |

| Hydrogen Bond Donors (HBD) | 2 (Triazole NH, Aliphatic OH) |

| Hydrogen Bond Acceptors (HBA) | 3 (Triazole N atoms, Aliphatic O) |

| Estimated LogP | -0.8 to -1.0 (Highly hydrophilic) |

| Estimated pKa (Triazole NH) | ~9.4 (Weakly acidic) |

Annular Tautomerism

A defining characteristic of N-unsubstituted 1,2,3-triazoles is their rapid prototropic tautomerism. The annular proton dynamically migrates between the N1, N2, and N3 positions. In the gas phase, the 2H-tautomer is thermodynamically favored due to minimized lone-pair repulsion. However, in polar protic solvents (like water or methanol) and within biological binding pockets, the 1H- and 3H-tautomers predominate because their higher dipole moments allow for superior solvation and hydrogen-bonding interactions.

Annular tautomerization equilibrium of the 1,2,3-triazole core in solution.

Mechanistic Synthesis & Experimental Workflows

The synthesis of 4-substituted 1H-1,2,3-triazoles presents a unique challenge. While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for creating 1,4-disubstituted triazoles, generating an N-unsubstituted triazole directly from a terminal alkyne (like 3-butyn-1-ol) and sodium azide requires the in situ generation of hydrazoic acid (HN₃). Hydrazoic acid is highly toxic, volatile, and explosive, making direct synthesis hazardous without specialized flow-chemistry equipment [2].

To ensure a self-validating and scalable system , the most reliable approach is a two-step protection-deprotection sequence using a bench-stable azide donor (e.g., benzyl azide).

The Stepwise Benzyl-Protection Strategy

This protocol leverages benzyl azide to safely execute the CuAAC reaction, followed by chemoselective hydrogenolysis. The intermediate acts as a critical validation checkpoint: it is highly crystalline, allowing the chemist to purify the compound via simple recrystallization before the final deprotection.

Two-step synthesis of 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol via CuAAC and hydrogenolysis.

Step-by-Step Methodology

Step 1: Synthesis of 1-Benzyl-4-(2-hydroxyethyl)-1H-1,2,3-triazole [1]

-

Causality of Reagents: Copper(II) sulfate (CuSO₄) is used in tandem with sodium ascorbate. The ascorbate serves as a mild reducing agent in slight stoichiometric excess to continuously reduce Cu(II) to the catalytically active Cu(I) species. This continuous reduction prevents the oxidative homocoupling of the alkyne (Glaser coupling), ensuring high cross-coupling yields.

-

Procedure:

-

Dissolve 3-butyn-1-ol (1.0 equiv) and benzyl azide (1.0 equiv) in a 1:1 mixture of tert-butanol and water.

-

Add sodium ascorbate (0.4 equiv) as a freshly prepared aqueous solution.

-

Add CuSO₄·5H₂O (0.2 equiv) dropwise. The solution will temporarily darken before turning pale yellow as Cu(I) is generated.

-

Stir vigorously at room temperature for 12–24 hours until TLC indicates complete consumption of the alkyne.

-

Validation Checkpoint: Extract the aqueous mixture with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate. The resulting crude product can be recrystallized from ethyl acetate/hexanes to yield pure 1-benzyl-4-(2-hydroxyethyl)-1H-1,2,3-triazole as a crystalline solid.

-

Step 2: Chemoselective Hydrogenolysis

-

Causality of Reagents: Palladium on Carbon (Pd/C) under a hydrogen atmosphere is utilized to cleave the N-benzyl bond. The 1,2,3-triazole aromatic ring is entirely stable to catalytic hydrogenation, ensuring that the debenzylation occurs chemoselectively without reducing the heterocycle.

-

Procedure:

-

Dissolve the purified 1-benzyl-4-(2-hydroxyethyl)-1H-1,2,3-triazole in anhydrous methanol.

-

Carefully add 10% Pd/C (10% w/w) under an inert argon atmosphere to prevent ignition of the solvent.

-

Purge the reaction vessel with hydrogen gas and maintain under a balloon of H₂ (1 atm) at room temperature for 24 hours.

-

Filter the suspension through a pad of Celite to remove the palladium catalyst, washing the filter cake thoroughly with methanol.

-

Concentrate the filtrate under reduced pressure to afford the pure 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol.

-

Applications in Drug Development

The integration of 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol into pharmaceutical pipelines is driven by its unique structural properties:

-

Amide Bioisosterism: The 1,2,3-triazole core closely mimics the planar geometry, dipole moment, and hydrogen-bonding profile of a trans-amide bond. However, unlike amides, triazoles are completely resistant to enzymatic cleavage by proteases and amidases, dramatically extending the in vivo half-life of drug candidates [3].

-

PROTAC and ADC Linker Technologies: The primary alcohol on the ethyl chain serves as an excellent nucleophile for etherification, esterification, or conversion into a leaving group (e.g., mesylate or tosylate) [4]. This allows researchers to seamlessly attach target-binding ligands to E3 ubiquitin ligase recruiters, using the triazole as a rigid, polar spacer that improves the aqueous solubility of the resulting chimeric molecule.

References

- MDPI (Molecules). Synthesis and Evaluation of (1,4-Disubstituted)-1,2,3-triazoles as Estrogen Receptor Beta Agonists.

- ACS Publications (The Journal of Organic Chemistry). Copper-Catalyzed Azide–Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ from Sodium Azide Affords 4-Monosubstituted-1,2,3-Triazoles.

- NIH / PMC.

- ARKIVOC.

A Comprehensive Technical Guide to 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol: Synthesis, Properties, and Applications

This guide provides an in-depth analysis of 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. We will explore its chemical identity, synthesis, and the broader context of the 1,2,3-triazole scaffold's role in modern drug discovery.

Introduction: The Significance of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring system is a cornerstone in medicinal chemistry, valued for its unique structural features, synthetic accessibility, and pharmacological potential.[1] This five-membered heterocycle, featuring three adjacent nitrogen atoms, is not a common motif in nature but has been extensively incorporated into a wide array of functional molecules.[2] Its prominence is largely due to the advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for its efficient and regioselective synthesis.[3][4]

The triazole core acts as a versatile pharmacophore, a bioisostere for amide bonds, and a rigid linker to connect different molecular fragments.[1][5] These properties, including its ability to form hydrogen bonds, its high dipole moment, and its chemical stability, make it an attractive component in the design of new therapeutic agents.[2] Consequently, 1,2,3-triazole derivatives have demonstrated a vast range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][5] The subject of this guide, 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol, represents a fundamental building block within this important class of compounds, featuring a primary alcohol that serves as a key handle for further chemical modification.

Chemical Identity and Physicochemical Properties

Correctly identifying a compound is the first step in any rigorous scientific investigation. The properties of 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol are summarized below.

| Property | Value | Source |

| Molecular Formula | C4H7N3O | [6] |

| Molecular Weight | 113.12 g/mol | [7] |

| CAS Number | Not explicitly assigned; related isomers have distinct CAS numbers. | |

| IUPAC Name | 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol | |

| Monoisotopic Mass | 113.0589 g/mol | [6] |

| Predicted XLogP | -0.8 | [6] |

| Hydrogen Bond Donor Count | 1 | [7] |

| Hydrogen Bond Acceptor Count | 3 | [7] |

| Rotatable Bond Count | 2 | [7] |

Note: While a specific CAS number for the 1H-1,2,3-triazol-4-yl isomer was not found in the search results, related isomers like 2-(1H-1,2,4-triazol-1-yl)ethan-1-ol have the CAS number 3273-14-1.[7][8] It is crucial for researchers to verify the specific isomer they are working with through analytical characterization.

Synthesis and Characterization

The synthesis of 1,4-disubstituted 1,2,3-triazoles is most reliably achieved through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is the gold standard of click chemistry due to its high efficiency, mild reaction conditions, and exceptional regioselectivity.

General Synthetic Workflow: The CuAAC "Click" Reaction

The synthesis of 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol would logically proceed via the cycloaddition of an azide with a suitable alkyne. In this case, the precursors would be 3-butyn-1-ol and an azide source like sodium azide, followed by protonation. The workflow is a self-validating system, beginning with simple precursors and culminating in a highly pure product after purification and analytical confirmation.

Caption: General workflow for the synthesis and validation of 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol.

Detailed Experimental Protocol

Causality: This protocol utilizes an in situ reduction of Copper(II) to the active Copper(I) catalyst by sodium ascorbate. This is a common and effective strategy that avoids the need to handle potentially unstable Cu(I) salts directly. The t-butanol/water solvent system is chosen for its ability to dissolve both the organic alkyne and the inorganic azide and catalyst salts.

-

Reagent Preparation: In a round-bottom flask, dissolve 3-butyn-1-ol (1 equivalent) in a 1:1 mixture of t-butanol and water.

-

Addition of Azide: Add sodium azide (1.1 equivalents) to the solution and stir until dissolved.

-

Catalyst Introduction: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equivalents) in water and add it to the reaction mixture. Immediately following, add a solution of copper(II) sulfate pentahydrate (0.1 equivalents) in water. A color change should be observed as the Cu(I) catalyst is formed.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting alkyne is fully consumed.

-

Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by silica gel column chromatography to yield the pure 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic methods is required.

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the triazole proton (a singlet), the two methylene groups (likely triplets), and the hydroxyl proton.

-

¹³C NMR Spectroscopy: The carbon NMR will confirm the presence of the four unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the compound, matching the molecular formula C4H7N3O.[6]

Applications in Drug Development and Research

The 1,2,3-triazole moiety is a privileged scaffold in drug discovery, and derivatives of 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol serve as valuable intermediates in the synthesis of more complex bioactive molecules.[5] The primary alcohol group provides a convenient point for chemical elaboration, allowing for its incorporation into larger structures.

Caption: Relationship between the core scaffold and its potential therapeutic applications.

The versatility of the triazole ring allows it to serve multiple roles in drug design:[1]

-

Pharmacophore: The ring itself can be a key interacting element with a biological target.

-

Linker: It can connect two distinct pharmacophores, with the ethanol side chain providing the attachment point.

-

Bioisostere: It can replace other functional groups, like amide bonds, to improve metabolic stability or pharmacokinetic properties.

Numerous clinically used drugs contain the 1,2,3-triazole scaffold, including the antibacterial agent Tazobactam and the anticancer agent Carboxyamidotriazole (CAI), highlighting the therapeutic relevance of this heterocyclic system.[2][5] Research into novel triazole-containing compounds continues to be a vibrant area, with ongoing studies exploring their efficacy as anticancer, antimicrobial, and antiviral agents.[3][9][10]

Conclusion

2-(1H-1,2,3-triazol-4-yl)ethan-1-ol is more than just a simple chemical; it is a versatile and valuable building block for the creation of complex and potentially life-saving therapeutics. Its straightforward synthesis via click chemistry, combined with the proven pharmacological importance of the 1,2,3-triazole core, ensures its continued relevance for researchers and drug development professionals. The protocols and data presented in this guide provide a solid foundation for the synthesis, characterization, and strategic application of this important molecule.

References

-

PubChemLite. 2-(1h-1,2,3-triazol-4-yl)ethan-1-ol. Available from: [Link].

-

PubChem. 1H-1,2,4-Triazole-1-ethanol. Available from: [Link].

-

MDPI. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Available from: [Link].

-

Journal of Research in Chemistry. 1,2,3-Triazole hybrids in medicinal chemistry: Advances in click chemistry and cytotoxic studies. Available from: [Link].

-

ResearchGate. (PDF) Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Available from: [Link].

-

PubMed. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Available from: [Link].

-

IOPscience. Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. Available from: [Link].

-

PMC. Application of triazoles in the structural modification of natural products. Available from: [Link].

-

Frontiers. 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Available from: [Link].

Sources

- 1. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistryjournal.net [chemistryjournal.net]

- 4. chemijournal.com [chemijournal.com]

- 5. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]

- 6. PubChemLite - 2-(1h-1,2,3-triazol-4-yl)ethan-1-ol (C4H7N3O) [pubchemlite.lcsb.uni.lu]

- 7. 1H-1,2,4-Triazole-1-ethanol | C4H7N3O | CID 550925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-(1H-1,2,4-Triazol-1-yl)ethan-1-ol | 3273-14-1 [sigmaaldrich.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Synthesis protocol for 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol via click chemistry

Application Note & Synthesis Protocol

Topic: High-Fidelity Synthesis of 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For: Researchers, scientists, and drug development professionals engaged in medicinal chemistry, chemical biology, and materials science.

Executive Summary & Introduction

The 1,2,3-triazole moiety is a cornerstone scaffold in modern medicinal chemistry, prized for its exceptional chemical stability, hydrogen bonding capabilities, and dipole moment, which facilitate strong and specific interactions with biological targets. The compound 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol is a valuable building block, featuring a primary alcohol for further functionalization and a 1,4-disubstituted triazole core. This document provides a detailed, field-proven protocol for its synthesis utilizing the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click chemistry" reaction.

The choice of CuAAC is deliberate; it offers significant advantages over the thermal Huisgen 1,3-dipolar cycloaddition, which often requires harsh conditions and yields a mixture of 1,4 and 1,5-regioisomers.[1][2] The copper-catalyzed variant proceeds under mild, often aqueous conditions, at room temperature, and provides exclusive regiocontrol to yield the 1,4-disubstituted product.[2][3] This protocol is designed to be robust, high-yielding, and readily scalable, with an emphasis on explaining the causal factors behind each procedural step to ensure reproducibility and facilitate troubleshooting.

The Chemistry: Mechanism and Rationale

The CuAAC reaction is not a concerted cycloaddition but a stepwise process, which accounts for its high rate and regioselectivity.[4][5] The catalytic cycle, which underpins the protocol described herein, involves several key steps:

-

Generation of the Active Catalyst: The reaction requires a Cu(I) catalyst. As Cu(I) salts are prone to disproportionation and oxidation to the inactive Cu(II) state, the active catalyst is most reliably generated in situ. This is achieved by reducing a stable, inexpensive Cu(II) precursor, such as copper(II) sulfate (CuSO₄), with a mild reducing agent, most commonly sodium ascorbate.[1][6]

-

Formation of Copper Acetylide: The Cu(I) catalyst readily coordinates with the terminal alkyne (propargyl alcohol), significantly increasing the acidity of the terminal proton and facilitating the formation of a copper acetylide intermediate.[2] This is the key activation step.

-

Cycloaddition and Protonation: The copper acetylide then reacts with the azide component (generated in situ from sodium azide) in a stepwise manner, passing through a six-membered metallacycle intermediate.[] Subsequent protonation releases the 1,4-disubstituted triazole product and regenerates the Cu(I) catalyst for the next cycle.[]

This mechanism elegantly explains the reaction's high efficiency and its exclusive formation of the 1,4-regioisomer, a critical feature for applications where precise molecular geometry is paramount.[2][5]

Comprehensive Safety Precautions: Handling Azides

WARNING: Sodium azide (NaN₃) and organic azides are hazardous materials and must be handled with extreme caution in a well-ventilated chemical fume hood.

-

Toxicity: Sodium azide is highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[8][9][10] It functions as a potent metabolic inhibitor.

-

Explosion Hazard:

-

Avoid contact with heavy metals (e.g., lead, copper, silver, zinc). Sodium azide reacts with these metals to form highly shock-sensitive and explosive heavy metal azides. This is particularly relevant for plumbing; never dispose of azide waste down the drain .[8][11]

-

Do not use metal spatulas for handling solid sodium azide; use ceramic or plastic spatulas instead.[10][12]

-

Avoid contact with acids (including strong Lewis acids). Reaction with acids rapidly generates hydrazoic acid (HN₃), which is a highly toxic, volatile, and explosive gas.[9][10]

-

Do not use halogenated solvents like dichloromethane or chloroform, as they can form explosive diazidomethane.[8][12]

-

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (nitrile is acceptable for incidental contact, but consider double-gloving).[10][12] For scaled-up reactions, the use of a blast shield is mandatory.[8]

Experimental Synthesis Protocol

This protocol details the synthesis of 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol from propargyl alcohol and sodium azide on a 10 mmol scale.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount (10 mmol scale) | Supplier/Grade |

| Propargyl Alcohol | C₃H₄O | 56.06 | 1.0 | 0.56 g (0.58 mL) | Sigma-Aldrich, 99% |

| Sodium Azide (NaN₃) | NaN₃ | 65.01 | 1.1 | 0.715 g | Sigma-Aldrich, ≥99.5% |

| Copper(II) Sulfate Pentahydrate | CuSO₄·5H₂O | 249.68 | 0.02 | 50 mg | Fisher Scientific, ACS |

| Sodium Ascorbate | C₆H₇NaO₆ | 198.11 | 0.05 | 99 mg | Acros Organics, 99% |

| tert-Butanol | (CH₃)₃COH | 74.12 | - | 25 mL | VWR, ACS Grade |

| Deionized Water | H₂O | 18.02 | - | 25 mL | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | ~200 mL | Fisher Scientific, ACS |

| Saturated NH₄Cl Solution | NH₄Cl(aq) | - | - | ~50 mL | - |

| Brine (Saturated NaCl Soln.) | NaCl(aq) | - | - | ~50 mL | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed | - |

Visual Workflow of the Synthesis

Caption: Overall workflow for the synthesis of 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol.

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add propargyl alcohol (0.58 mL, 10 mmol), sodium azide (0.715 g, 11 mmol), and copper(II) sulfate pentahydrate (50 mg, 0.2 mmol).

-

Causality Note: Using a slight excess of sodium azide (1.1 eq) ensures the complete consumption of the limiting reagent, propargyl alcohol. The copper catalyst is used in a catalytic amount (2 mol%).

-

-

Solvent Addition: Add tert-butanol (25 mL) and deionized water (25 mL) to the flask. Stir the mixture at room temperature until most of the solids have dissolved, resulting in a light blue suspension.

-

Causality Note: A 1:1 mixture of t-butanol and water is an excellent solvent system for CuAAC, as it effectively dissolves both the organic alkyne and the inorganic salts, creating a homogenous reaction environment.[13]

-

-

Initiation: In a separate vial, dissolve sodium ascorbate (99 mg, 0.5 mmol) in deionized water (2 mL). Add this solution dropwise to the stirring reaction mixture. The color should change from light blue to a yellowish or greenish-brown suspension.

-

Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. The reaction is typically complete within 2-6 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The product is UV-active and will stain with potassium permanganate. The starting propargyl alcohol is volatile but can sometimes be seen at a higher Rf.

-

Workup - Copper Removal: Once the reaction is complete (disappearance of the limiting reagent), add 50 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl) to the flask and stir for 15 minutes. The mixture should turn a deep blue color as the copper ions are complexed by ammonia.

-

Causality Note: Efficient removal of the copper catalyst is crucial for simplifying purification and for any downstream applications, as residual copper can interfere with biological assays or catalyze undesired side reactions. Ammonia from the NH₄Cl solution forms a water-soluble [Cu(NH₃)₄]²⁺ complex. An EDTA wash is an alternative method.[13]

-

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product, typically as a pale yellow oil or waxy solid.

Purification

Purify the crude product by flash column chromatography on silica gel.

-

Eluent: A gradient of 2% to 10% methanol in dichloromethane.

-

Procedure: Load the crude product onto the column. Elute with the solvent gradient, collecting fractions and monitoring by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol as a white to off-white solid.

-

Expected Yield: 75-90%.

Product Characterization

It is essential to validate the structure and purity of the synthesized compound.

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 7.95 (s, 1H, triazole C5-H)

-

δ 4.90 (t, J = 5.5 Hz, 1H, -OH)

-

δ 4.45 (t, J = 6.5 Hz, 2H, -CH₂-N)

-

δ 2.70 (t, J = 6.5 Hz, 2H, -CH₂-OH)

-

Note: The chemical shifts may vary slightly depending on the solvent and concentration. The proton on the triazole ring is characteristically deshielded. The hydroxyl proton is exchangeable with D₂O.

-

-

¹³C NMR (101 MHz, DMSO-d₆):

-

δ 145.5 (Triazole C4)

-

δ 121.0 (Triazole C5)

-

δ 59.5 (-CH₂-OH)

-

δ 30.0 (-CH₂-Triazole)

-

-

Mass Spectrometry (ESI+):

-

m/z calculated for C₄H₈N₃O⁺ [M+H]⁺: 114.0662; found: 114.0665.

-

-

Melting Point: 54-56 °C[14]

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | 1. Inactive catalyst (Cu(I) oxidized).2. Poor quality reagents.3. Insufficient stirring. | 1. Ensure sodium ascorbate is fresh and added last. Degas solvents if necessary for sensitive substrates.2. Use high-purity starting materials.3. Ensure vigorous stirring to maintain a homogenous suspension. |

| Low Yield | 1. Product loss during workup/extraction.2. Inefficient purification. | 1. Perform multiple extractions (3-4 times) with the organic solvent.2. Use a proper silica-to-crude ratio (~50:1) for chromatography and a shallow solvent gradient. |

| Product is Contaminated with Copper | Incomplete removal during workup. | Repeat the wash with saturated NH₄Cl or an aqueous EDTA solution. The organic layer should be colorless. |

References

-

Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. DFT Study of the Mechanism. Journal of the American Chemical Society, 127(1), 210-216. [Link]

-

Özçubukçu, S., & Ozkal, E. (2012). The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction. PubMed, 28(10), 1835-43. [Link]

-

Wolters, L. P., Horn, M., & Bickelhaupt, F. M. (2016). The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One. Chemistry – A European Journal, 22(12), 4039-4045. [Link]

-

Ríos-Gutiérrez, M., & Domingo, L. R. (2019). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Publishing. [Link]

-

Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]

-

Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds. Stanford University. [Link]

-

Department of Chemistry and Chemical Biology. (2021). Standard Operating Procedure Safe Handling of Azido Compounds. University of New Mexico. [Link]

-

Environment, Health & Safety. (n.d.). Safe Handling of Sodium Azide (SAZ). University of Wisconsin-Madison. [Link]

-

Division of Research Safety. (2019). Sodium Azide NaN3. University of Illinois Urbana-Champaign. [Link]

-

UC Santa Barbara Chem Demo Lab. (n.d.). SODIUM AZIDE AND ORGANIC AZIDES. University of California, Santa Barbara. [Link]

-

Chan, T. R., & Fokin, V. V. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology. [Link]

-

ResearchGate. (n.d.). Cu catalyzed azide-alkyne cycloaddition (CuAAC) between propargyl amine... ResearchGate. [Link]

-

Al-Hourani, B. J., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. MDPI. [Link]

-

Kamal, A., et al. (2017). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. PMC. [Link]

-

Popova, M. V., et al. (2020). 2-Azidoazirines suitable for click chemistry: synthesis of 1-(2H-azirin-2-yl)-1H-1,2,3-triazoles. Royal Society of Chemistry. [Link]

-

Straub, B. F. (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journals. [Link]

-

Millward, S. W., et al. (2013). In situ click chemistry: from small molecule discovery to synthetic antibodies. PMC. [Link]

-

Suginta, W., et al. (2013). Observation of the controlled assembly of preclick components in the in situ click chemistry generation of a chitinase inhibitor. PNAS. [Link]

-

Al-Azayza, M., et al. (2022). Synthesis and characterization of new heterocycles containing the 1,2,3-triazole ring system. Cardiff University. [Link]

-

Sravya, G., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Journal of Chemical and Pharmaceutical Sciences. [Link]

-

Seela, F., & Xiong, X. (2010). In situ azide formation and “click” reaction of nile red with DNA as an alternative postsynthetic route. Chemical Communications. [Link]

-

Wu, L.-Y., et al. (2009). A Convenient Synthesis of 1-Substituted 1,2,3-Triazoles via CuI/Et3N Catalyzed 'Click Chemistry' from Azides and Acetylene Gas. Synlett. [Link]

-

Bak, J. (2021). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. American Chemical Society. [Link]

-

Singh, K., et al. (2015). Synthesis and biological activity of 7-(2-(1H-1,2,4-triazol-1-yl)ethoxy)-4-(styryl/4-substituted. Der Pharma Chemica. [Link]

-

Zhu, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [Link]

- Wilson, J. H. (1981). Purification of triazoles.

-

Karaali, N., et al. (2014). Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. South African Journal of Chemistry. [Link]

Sources

- 1. Click Chemistry [organic-chemistry.org]

- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]

- 4. The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction: a quantum mechanical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. broadpharm.com [broadpharm.com]

- 8. chemistry.unm.edu [chemistry.unm.edu]

- 9. ehs.wisc.edu [ehs.wisc.edu]

- 10. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]

- 11. ehs.ucsb.edu [ehs.ucsb.edu]

- 12. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 13. benchchem.com [benchchem.com]

- 14. 2-(1H-1,2,4-Triazol-1-yl)ethan-1-ol | 3273-14-1 [sigmaaldrich.com]

Application Note: Scalable One-Pot Synthesis of 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol

Executive Summary